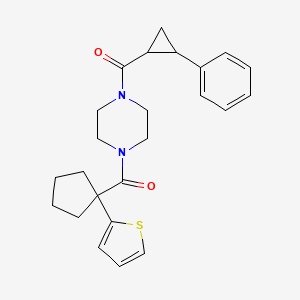

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

描述

The compound “(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a structurally complex molecule featuring a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and a 1-(thiophen-2-yl)cyclopentyl moiety. Piperazine derivatives are widely recognized for their pharmacological versatility, often serving as key pharmacophores in drug discovery due to their ability to modulate receptor interactions and pharmacokinetic properties . The thiophene-containing cyclopentyl group introduces aromatic and electronic diversity, which could influence solubility and π-π stacking interactions in biological systems .

This suggests a plausible route for the target compound’s preparation through sequential amide bond formation between the piperazine backbone and the respective carbonyl-containing substituents.

属性

IUPAC Name |

(2-phenylcyclopropyl)-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S/c27-22(20-17-19(20)18-7-2-1-3-8-18)25-12-14-26(15-13-25)23(28)24(10-4-5-11-24)21-9-6-16-29-21/h1-3,6-9,16,19-20H,4-5,10-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUUJHBZVCSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Cyclopropane Moiety: This can be achieved through the cyclopropanation of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Piperazine Derivatization: The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

Thiophene Incorporation: The thiophene ring is often introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

Final Assembly: The final step involves coupling the cyclopropane, piperazine, and thiophene fragments under conditions that promote the formation of the desired methanone linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

化学反应分析

Types of Reactions

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: N-substituted piperazine derivatives

科学研究应用

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and the mechanisms of drug action.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

作用机制

The exact mechanism of action of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous piperazine derivatives documented in the literature. Below is a detailed analysis supported by a comparative table (Table 1).

Table 1: Structural and Functional Comparison of Piperazine-Based Methanones

| Compound Name & Source | Molecular Formula | Key Substituents | Reported Properties/Activities |

|---|---|---|---|

| Target Compound | C₂₆H₂₇N₂O₂S | - 2-Phenylcyclopropanecarbonyl - 1-(Thiophen-2-yl)cyclopentyl |

Inferred: Potential CNS or antimicrobial activity |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₂O | - 4-Chlorophenylcyclopropyl | Synthesized via Boc-piperazine coupling; structural analog for rigidity studies |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | C₁₆H₁₆F₃N₂OS | - Thiophen-2-yl - 4-(Trifluoromethyl)phenyl |

Synthesized for SAR studies; trifluoromethyl enhances lipophilicity |

| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | C₁₂H₁₄ClN₂O | - Chloroethyl - Phenylpiperazine |

Antifungal, antibacterial applications; crystallography data |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | C₂₀H₂₁N₃O | - Benzyl - 1H-Indol-2-yl |

Cataloged for screening; indole moiety may influence CNS targeting |

Key Observations

Substituent Effects on Bioactivity :

- The trifluoromethyl group in MK37 increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s cyclopropane and thiophene groups.

- The chlorophenylcyclopropyl group in introduces halogen-mediated hydrophobic interactions, whereas the target compound’s unsubstituted phenylcyclopropane may prioritize aromatic stacking.

In contrast, the chloroethyl group in offers flexibility, which might reduce target specificity.

Electronic and Solubility Profiles :

- The thiophene moiety in both the target compound and MK37 contributes to electron-rich aromatic systems, favoring interactions with enzymes or receptors requiring π-orbital overlap.

- The benzyl-indole combination in introduces bulkier aromatic systems, likely reducing aqueous solubility compared to the target compound’s cyclopentyl-thiophene group.

Synthetic Methodologies :

- All compounds employ piperazine as a scaffold, with coupling reactions (e.g., HOBt/TBTU in DMF) being a common synthetic strategy . Modifications at the carbonyl-linked substituents (e.g., cyclopropane vs. trifluoromethylphenyl) dictate reaction conditions and yields.

Research Implications

- The target compound’s combination of cyclopropane rigidity and thiophene aromaticity positions it as a candidate for CNS or antimicrobial drug development, leveraging trends observed in similar derivatives .

生物活性

The compound (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 384.5 g/mol. The structure features a piperazine ring, a phenylcyclopropanecarbonyl group, and a thiophene-substituted cyclopentyl moiety, contributing to its diverse biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety can form hydrogen bonds with polar residues in proteins, while the hydrophobic nature of the phenylcyclopropane group may enhance binding affinity. Additionally, the thiophene component may contribute to the compound's anticancer properties by interfering with microtubule dynamics, similar to other known antimitotic agents .

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies on related piperazine derivatives have demonstrated their ability to sensitize cancer cells to apoptosis and induce mitotic arrest .

- Antimicrobial Properties : Certain derivatives have exhibited antimicrobial effects, suggesting potential applications in treating infections.

Case Studies

- Mitotic Arrest in Cancer Cells : A study on piperazine-based compounds revealed that they could significantly increase the sensitivity of colon cancer cells to apoptotic ligands, inducing mitotic arrest at low concentrations (ED50 ≈ 115 nm) while sparing normal cells . This finding highlights the potential therapeutic window for targeting cancer cells selectively.

- Cell Cycle Analysis : In vitro studies demonstrated that compounds similar to this compound could induce G2/M phase cell cycle arrest in cancer cell lines, which is crucial for developing effective anticancer therapies .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : This can be achieved through nucleophilic substitution reactions involving dihaloalkanes and amines.

- Cyclopropanation : The introduction of the phenylcyclopropane moiety is often accomplished using diazo compounds and transition metal catalysts.

- Final Coupling : The final product is formed through coupling reactions under basic conditions with appropriate substrates .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。